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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B6279929 Get Quote

Executive Summary
This technical guide provides a comprehensive overview of (E)-4-(4-chlorophenyl)but-3-en-2-

one, commonly known as 4-Chlorobenzylideneacetone. As a member of the chalcone family,

this α,β-unsaturated ketone serves as a valuable intermediate in organic synthesis and a

scaffold for developing biologically active molecules. This document delves into its structural

characteristics, physicochemical properties, a detailed, field-proven synthesis protocol via

Claisen-Schmidt condensation, and its current and potential applications in research and drug

development. Emphasis is placed on the mechanistic underpinnings of its synthesis and the

structure-activity relationships that drive its utility.

Introduction: The Significance of the Chalcone
Scaffold
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a critical class of

compounds found extensively in nature as precursors to flavonoids and isoflavonoids.[1] Their

unique chemical architecture, featuring a reactive α,β-unsaturated carbonyl system, imparts a

wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant,

and antineoplastic properties.[2][3] 4-Chlorobenzylideneacetone, a synthetic chalcone,

leverages this privileged scaffold. The incorporation of a chlorine atom on the phenyl ring

modulates the electronic properties of the molecule, influencing its reactivity and biological
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profile, making it a compound of significant interest for medicinal chemists and materials

scientists.

Structural Elucidation and Physicochemical
Properties
The definitive structure of 4-Chlorobenzylideneacetone is (E)-4-(4-chlorophenyl)but-3-en-2-

one, indicating a trans configuration across the double bond, which is the more

thermodynamically stable isomer.[3] The molecule's key features include a p-substituted

chlorophenyl ring, a conjugated double bond, and a ketone functional group.

Chemical Structure Diagram
Caption: Chemical structure of (E)-4-(4-chlorophenyl)but-3-en-2-one.

Physicochemical Data
The fundamental properties of 4-Chlorobenzylideneacetone are summarized below for quick

reference. These values are critical for designing experimental conditions, including solvent

selection, reaction temperature, and purification methods.
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Property Value Reference(s)

Molecular Formula C₁₀H₉ClO [4][5][6]

Molecular Weight 180.63 g/mol [4][5][6]

IUPAC Name
(E)-4-(4-chlorophenyl)but-3-en-

2-one
[6][7]

Appearance
White to off-white or pale-

yellow solid
[4]

Melting Point 58-62 °C [4]

Boiling Point 145-147 °C at 5 mmHg [4][5]

Density ~1.157 g/cm³ (predicted) [4][5]

CAS Number 3160-40-5 [4][5][6]

InChI Key
UUKRKWJGNHNTRG-

NSCUHMNNSA-N
[6]

Spectroscopic Profile
Structural confirmation is unequivocally achieved through a combination of spectroscopic

techniques. The expected spectral data are as follows:

¹H NMR: The proton NMR spectrum is characteristic. The methyl protons (-CH₃) of the

acetone moiety appear as a singlet. The two vinyl protons (-CH=CH-) appear as doublets,

with a large coupling constant (>15 Hz) confirming the trans (E) configuration. The four

aromatic protons on the p-substituted ring appear as two distinct doublets, characteristic of

an A₂B₂ system.

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=O)

downfield, followed by the carbons of the aromatic ring and the double bond. The methyl

carbon will appear most upfield. PubChem provides access to reference spectra for this

compound.[7]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.[8]
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690

cm⁻¹. The conjugation with the double bond lowers the frequency from a typical saturated

ketone (~1715 cm⁻¹).[9]

C=C Stretch (Alkene): A medium intensity band appears around 1600-1625 cm⁻¹.[10]

Aromatic C=C Stretch: Medium to weak bands are observed in the 1475-1600 cm⁻¹

region.[10]

=C-H Bending (trans-alkene): A strong absorption around 960-980 cm⁻¹ is a hallmark of

the trans-disubstituted double bond.

C-Cl Stretch: A signal in the fingerprint region, typically between 850-550 cm⁻¹, indicates

the carbon-chlorine bond.[11]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z

180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of

the M⁺ peak, confirming the presence of a single chlorine atom.[7]

Synthesis via Base-Catalyzed Claisen-Schmidt
Condensation
The most reliable and widely used method for synthesizing 4-Chlorobenzylideneacetone is

the Claisen-Schmidt condensation, a specific type of crossed-aldol reaction.[12] This reaction

involves the condensation of an aromatic aldehyde lacking α-hydrogens (4-

chlorobenzaldehyde) with a ketone containing α-hydrogens (acetone).[12] The reaction is

typically catalyzed by a base, such as sodium hydroxide.

Reaction Mechanism
The causality behind this synthesis is a three-step process driven by the base catalyst:

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetone.

This is the rate-determining step, forming a resonance-stabilized enolate nucleophile.

Acetone is deprotonated rather than the aldehyde because the aldehyde lacks α-hydrogens.
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Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-

chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a β-

hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed

dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. The

dehydration is highly favorable as it creates an extended conjugated system involving the

aromatic ring, the double bond, and the carbonyl group, which is thermodynamically very

stable.

Synthesis Workflow Diagram

Preparation Reaction Workup & Purification
4-Chlorobenzaldehyde

+ Acetone
+ Ethanol (Solvent)

Combine reactants and solvent.
Stir to dissolve.

Aqueous NaOH Solution

Add NaOH solution dropwise
at room temperature.

Stir vigorously for 30-60 min.
Precipitate forms.

Cool mixture in ice bath
to maximize precipitation.

Collect crude solid by
vacuum filtration.

Wash crystals with
cold distilled water.

Recrystallize from
minimal hot ethanol.

Dry final product
in a desiccator. Final_ProductPure 4-Chlorobenzylideneacetone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chlorobenzylideneacetone.

Detailed Experimental Protocol
This protocol is a self-validating system; successful execution, evidenced by the formation of a

precipitate and confirmed by melting point analysis, validates the procedure.

Materials:

4-Chlorobenzaldehyde

Acetone

Sodium Hydroxide (NaOH)
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Ethanol (95%)

Distilled Water

Magnetic stirrer and stir bar

Erlenmeyer flask

Ice bath

Büchner funnel and vacuum flask

Procedure:

Prepare the Base Solution: In a small beaker, dissolve a stoichiometric amount of NaOH

pellets in distilled water to create a ~10% (w/v) solution. Allow it to cool to room

temperature.

Prepare the Aldehyde/Ketone Solution: In an Erlenmeyer flask, dissolve 4-

chlorobenzaldehyde (1 equivalent) and acetone (1 equivalent) in a suitable volume of 95%

ethanol. Stir the mixture with a magnetic stirrer until all the aldehyde has dissolved.

Initiate Condensation: While stirring the ethanolic solution at room temperature, add the

cooled NaOH solution dropwise over 5-10 minutes.

Reaction Monitoring: A yellow color and subsequent precipitate should form shortly after

the base addition. Continue to stir the mixture vigorously for 30-60 minutes at room

temperature to ensure the reaction goes to completion.

Isolation of Crude Product: Cool the reaction flask in an ice bath for 15-20 minutes to

maximize the precipitation of the product.

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner

funnel. Wash the crystals on the filter paper with several small portions of cold distilled

water to remove any residual NaOH and other water-soluble impurities.

Purification: For higher purity, the crude product should be recrystallized. Transfer the solid

to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to
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cool slowly to room temperature, then place it in an ice bath to induce crystallization.

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a

small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low

temperature.

Characterization: Confirm the identity and purity of the final product by measuring its

melting point (expected: 58-62 °C) and acquiring spectroscopic data (IR, NMR).

Applications in Research and Drug Development
4-Chlorobenzylideneacetone is not typically an end-product but rather a versatile building

block. Its value lies in the reactive handles provided by the chalcone core.

Precursor for Heterocyclic Synthesis: The α,β-unsaturated ketone moiety is an excellent

Michael acceptor and can react with various dinucleophiles (e.g., hydrazine, guanidine,

thiourea) to synthesize a wide array of five- and six-membered heterocyclic compounds like

pyrazolines, pyrimidines, and pyridines. These heterocyclic derivatives are often the primary

targets for biological screening.

Medicinal Chemistry Scaffold: As a chalcone derivative, it is a subject of investigation for

various pharmacological activities. Studies on related chlorinated chalcones have shown

promising antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the

integrity of the cytoplasmic membrane.[4] Furthermore, the general class of chalcones is

widely investigated for potential anticancer, antioxidant, and anti-inflammatory effects,

making 4-chlorobenzylideneacetone a relevant starting point for the synthesis of new

therapeutic candidates.[4]

Material Science: The extended conjugated system of chalcones gives them unique

photophysical properties. They can be explored for applications in organic electronics and as

components of photosensitive polymers.[4]

Safety and Handling
Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized

System (GHS) of Classification and Labelling of Chemicals, 4-Chlorobenzylideneacetone
presents the following hazards:
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Hazard Statements:

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety

glasses with side shields or goggles, and a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion
4-Chlorobenzylideneacetone is a fundamentally important synthetic chalcone with a well-

defined chemical structure and a robust, accessible synthesis route. Its value to researchers,

scientists, and drug development professionals is rooted in the versatile reactivity of its α,β-

unsaturated ketone core, which serves as a gateway to a vast library of complex heterocyclic

compounds. The demonstrated biological potential of the chalcone scaffold ensures that 4-
Chlorobenzylideneacetone will remain a relevant and valuable tool in the ongoing quest for

novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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